molecular formula C6H12ClNO4 B6245261 rac-(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylic acid hydrochloride CAS No. 2629224-47-9

rac-(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylic acid hydrochloride

Cat. No.: B6245261
CAS No.: 2629224-47-9
M. Wt: 197.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “rac-(2R,3R,4S)-3,4-dimethoxy-2-(methoxymethyl)pyrrolidine hydrochloride” is a chemical with the CAS Number: 2751774-70-4 . It has a molecular weight of 211.69 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “rac-(2R,3R,4S)-3,4-dimethoxy-2-(methoxymethyl)pyrrolidine hydrochloride” is 1S/C8H17NO3.ClH/c1-10-5-6-8(12-3)7(11-2)4-9-6;/h6-9H,4-5H2,1-3H3;1H/t6-,7+,8-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “rac-(2R,3R,4S)-3,4-dimethoxy-2-(methoxymethyl)pyrrolidine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 211.69 .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylic acid hydrochloride involves the protection of a piperidine ring, followed by a series of reactions to introduce hydroxyl and carboxylic acid functional groups. The final step involves the formation of the hydrochloride salt.", "Starting Materials": [ "Piperidine", "Ethyl chloroformate", "Diethylamine", "Sodium hydroxide", "Sodium borohydride", "Sodium periodate", "Sodium bisulfite", "Hydrochloric acid", "Water", "Methanol", "Ethyl acetate" ], "Reaction": [ "Protection of piperidine ring with ethyl chloroformate and diethylamine", "Reduction of ethyl ester with sodium borohydride to form alcohol", "Oxidation of alcohol with sodium periodate to form aldehyde", "Addition of sodium bisulfite to aldehyde to form sulfonate", "Hydrolysis of sulfonate to form carboxylic acid", "Neutralization of carboxylic acid with hydrochloric acid to form hydrochloride salt" ] }

2629224-47-9

Molecular Formula

C6H12ClNO4

Molecular Weight

197.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.